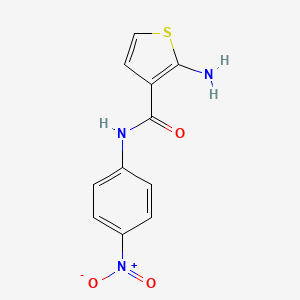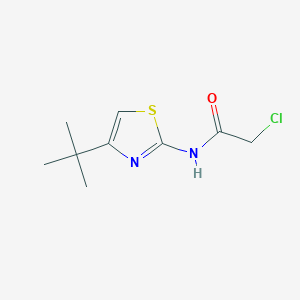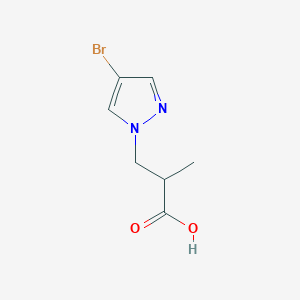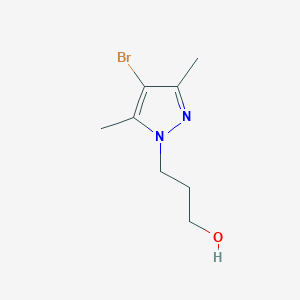![molecular formula C12H18N2O B1286172 3-[(4-Aminopiperidin-1-yl)methyl]phenol CAS No. 946679-47-6](/img/structure/B1286172.png)
3-[(4-Aminopiperidin-1-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(4-Aminopiperidin-1-yl)methyl]phenol" is not directly mentioned in the provided papers. However, the papers do discuss various phenol derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds. The papers focus on the synthesis of phenol derivatives that have potential applications in medicinal chemistry, such as antitumor, antimicrobial, and antidiabetic agents .
Synthesis Analysis
The synthesis of phenol derivatives is a key area of interest due to their potential therapeutic applications. For instance, the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine, followed by reduction to yield the aminophenol derivative . Similarly, oligo-2-[(pyridine-3-yl-methylene)amino]phenol is synthesized through oxidative polycondensation using air as an oxidant . These methods could potentially be adapted for the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various analytical techniques such as single-crystal X-ray diffraction, FT-IR, UV–Vis, 1H-NMR, and 13C-NMR . These techniques provide detailed information about the bonding and geometry of the molecules. For example, the crystal structures of the nitropyridin and aminopyridin derivatives are determined to have specific space groups and intermolecular hydrogen bonds that stabilize the structures .
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of phenol derivatives. The reduction of nitro groups to amino groups and the oxidative polycondensation are key reactions that are highlighted . These reactions are crucial for the formation of the desired products and their subsequent applications. The reactivity of these phenol derivatives suggests that "this compound" could also undergo similar reactions, which could be useful in further functionalization or application of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized phenol derivatives are characterized by their molecular weight distribution, thermal stability, and solubility . The thermal analysis indicates the stability of the compounds against thermal decomposition, which is an important factor for their practical applications. Additionally, the electrochemical properties are studied using cyclic voltammetry, providing insights into the redox behavior of the compounds . These properties are essential for understanding the behavior of "this compound" in various environments and its suitability for different applications.
Wissenschaftliche Forschungsanwendungen
Rolle in der Arzneimittelentwicklung
Piperidine, zu denen auch die 4-Aminopiperidin-1-yl-Gruppe gehört, zählen zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in über zwanzig Klassen von Arzneimitteln vorkommen .
Synthese von Piperidinderivaten
Die Verbindung „3-[(4-Aminopiperidin-1-yl)methyl]phenol“ kann als Grundstruktur für die Synthese verschiedener Piperidinderivate verwendet werden . Diese Derivate wurden für verschiedene pharmakologische Anwendungen synthetisiert .
Antikrebsanwendungen
Verbindungen mit dem „this compound“-Gerüst haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Beispielsweise hat ein Derivat dieser Verbindung, bezeichnet als „Verbindung 30“, potente antiproliferative Aktivitäten an den Zelllinien H460, HCC827, H1975 gezeigt .
Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC)
Die Verbindung „this compound“ und ihre Derivate wurden zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) untersucht . Sie haben sich als potenziell geeignet erwiesen, um die Autophagie, einen zellulären Prozess, der bei Krebs oft dysreguliert ist, zu zielen .
Induktion von Zellzyklusarrest
Untersuchungen haben gezeigt, dass „Verbindung 30“, ein Derivat von „this compound“, einen Zellzyklusarrest in der G0/G1-Phase in Krebszellen induzieren kann . Dies kann zur Hemmung der Zellproliferation führen, einem Schlüsselmerkmal von Krebs .
Induktion von Apoptose
Neben der Induktion des Zellzyklusarrests wurde festgestellt, dass „Verbindung 30“ auch eine Apoptose in Krebszellen induziert . Apoptose, oder programmierter Zelltod, ist ein Mechanismus, den der Körper verwendet, um beschädigte oder unerwünschte Zellen loszuwerden .
Induktion von Autophagie
“Verbindung 30” wurde in Krebszellen als Induktor von Autophagie gefunden . Die Blockierung der Autophagie mit einem autophagischen Inhibitor verstärkte jedoch die Antikrebsaktivität von „Verbindung 30“, was darauf hindeutet, dass die Autophagie eine zytoprotektive Rolle beim durch „Verbindung 30“ induzierten Krebszelltod spielen könnte .
Potenzial für Kombinationstherapie
Angesichts der zytoprotektiven Rolle der Autophagie beim durch „Verbindung 30“ induzierten Krebszelltod besteht das Potenzial, „Verbindung 30“ in Kombination mit einem autophagischen Inhibitor zur Behandlung von NSCLC einzusetzen . Dies könnte die Antikrebsaktivität von „Verbindung 30“ möglicherweise verstärken und eine neue therapeutische Strategie für NSCLC bieten .
Eigenschaften
IUPAC Name |
3-[(4-aminopiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(15)8-10/h1-3,8,11,15H,4-7,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAURZPJBMDKXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589419 |
Source


|
| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946679-47-6 |
Source


|
| Record name | 3-[(4-Aminopiperidin-1-yl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)


![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)
